N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
Description
N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a synthetic carboxamide derivative featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) core linked to a piperidin-4-yl group via an amide bond. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological applications. This compound’s structure combines the electron-rich benzodioxole moiety with the basic piperidine ring, which may influence receptor binding and metabolic stability.
Properties
Molecular Formula |
C13H17ClN2O3 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
N-piperidin-4-yl-1,3-benzodioxole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H |
InChI Key |
VDAHZEFCIPNGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC3=C(C=C2)OCO3.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Steps and Reagents
Protection of Piperidine Nitrogen
A common approach involves starting from 4-piperidone hydrochloride, which is converted into N-tert-butoxycarbonyl-4-piperidone by reaction with di-tert-butyl dicarbonate in the presence of sodium bicarbonate in aqueous acetone at room temperature for 24 hours. This step affords the N-protected intermediate in high yield (~91-93%) with the product isolated as a white solid after extraction and concentration under reduced pressure.
Conversion to 4-Amino-1-tert-butoxycarbonylpiperidine
The N-protected 4-piperidone is then subjected to reductive amination using ammonia in ethanol with titanium tetraisopropoxide as a catalyst and sodium borohydride as the reducing agent. This reaction proceeds under nitrogen at room temperature, leading to the formation of 4-amino-1-tert-butoxycarbonylpiperidine with yields around 81-82%.
Formation of Piperidinyl Benzo[d]dioxole-5-carboxamide
The key amide bond is formed by coupling the 4-amino-piperidine derivative with the benzo[d]dioxole-5-carboxylic acid or its activated derivatives. Activation methods include:
- Conversion of the acid to its O-hydroxysuccinimide ester using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS),
- Use of coupling agents such as hydroxybenzotriazole (HOBt) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU),
- Base such as diisopropylethylamine (DIPEA) to facilitate amide bond formation.
This coupling is typically performed in solvents like dichloromethane or dimethylformamide (DMF) at room temperature, yielding the amide product in good to excellent yields.
Deprotection and Hydrochloride Salt Formation
The tert-butoxycarbonyl protecting group is removed using trifluoroacetic acid (TFA) 10% in dichloromethane. The resulting free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid, yielding the final compound N-(piperidin-4-yl)benzo[d]dioxole-5-carboxamide hydrochloride.
Representative Synthetic Scheme
Detailed Research Outcomes
- The protection step (Step 1) consistently yields over 90% of the N-Boc protected intermediate with clear NMR characterization confirming structure.
- Reductive amination (Step 2) proceeds efficiently with high selectivity and yields above 80%, confirmed by ^1H NMR and purity analyses.
- Amide bond formation (Step 4) using HBTU/HOBt coupling agents is highly effective, producing the desired amide with yields ranging from 70% to 85%, depending on the specific acid derivative and reaction conditions.
- Deprotection using TFA is quantitative, and subsequent conversion to hydrochloride salt ensures the compound's stability and solubility for further applications.
Additional Synthetic Variations
- Alternative coupling methods include the use of acyl chlorides prepared from the acid with thionyl chloride (SOCl2) and catalytic DMF, followed by reaction with tert-butyl piperidin-4-ylcarbamate to give amide intermediates.
- Curtius rearrangement has been employed in related piperidine derivatives synthesis, providing a route to cyclic urea analogs, which may be adapted for related structures.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzo[d][1,3]dioxole moiety are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide Hydrochloride
- Structural Difference : The piperidine substituent is at the 3-position instead of the 4-position.
- Impact : Altered spatial orientation may affect binding to target receptors. Piperidine ring position influences steric interactions with enzymes or transporters .
N-Methyl-N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide Hydrochloride
- Structural Difference : A methyl group is added to the amide nitrogen.
- Impact : Increased steric hindrance could reduce metabolic degradation by amidases, enhancing stability. Methylation may also modulate lipophilicity and blood-brain barrier penetration .
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232)
Aromatic vs. Aliphatic Substituents
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
- Structural Difference : A dimethoxyphenyl group replaces the piperidine.
- Physicochemical Data : Melting point = 175–177°C, yield = 75% .
- Impact : The electron-donating methoxy groups enhance aromatic π-π stacking but reduce solubility compared to the piperidine-hydrochloride salt .
N-(2-Chloro-4-nitrophenyl)benzo[d][1,3]dioxole-5-carboxamide (Compound 57)
Piperidine Ring Modifications
N-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Structural Difference : A methylthio-benzyl group is appended to the piperidine nitrogen.
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Analogs
*Estimated based on molecular formula.
Table 2: Metabolic and Toxicological Profiles
Q & A
Q. What are the recommended synthetic routes and purification methods for N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride?
Synthesis typically involves coupling benzo[d][1,3]dioxole-5-carboxylic acid derivatives with piperidin-4-amine under amide-forming conditions (e.g., EDCI/HOBt or DCC). Purification is achieved via silica gel column chromatography using gradients like n-hexane:ethyl acetate (3:2) . Final hydrochloride salt formation is performed using HCl in methanol. Characterization requires ¹H/¹³C NMR, IR, HRMS, and elemental analysis to confirm purity (>95%) and structural integrity .
Q. How should researchers characterize the compound’s structural and physicochemical properties?
Key methods include:
- ¹H/¹³C NMR : To verify substituent positions and confirm the absence of unreacted intermediates (e.g., δ ~7.5 ppm for benzodioxole protons) .
- Melting Point Analysis : Determines crystalline stability (e.g., 175–177°C for related analogs) .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .
Q. What safety protocols are critical during handling?
While GHS classification data is limited, analogous compounds (e.g., piperidine derivatives) require:
- PPE : Gloves, lab coat, and eye protection to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Q. How can structural modifications optimize solubility or bioavailability?
Modify substituents on the benzodioxole or piperidine moieties. For example:
- Hydrophilic groups : Introduce methoxy or hydroxyl groups to enhance aqueous solubility .
- Salt forms : Hydrochloride salts improve crystallinity and stability .
- Prodrug strategies : Esterification of the carboxamide for controlled release .
Advanced Research Questions
Q. What biological targets or mechanisms are associated with this compound?
- MAO Inhibition : Analogous benzodioxole carboxamides act as reversible MAO-B inhibitors (e.g., IC₅₀ = 56 nM, Kᵢ = 6.3 nM) via competitive binding to the flavin adenine dinucleotide (FAD) domain .
- Antidiabetic Activity : Derivatives like N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide reduce blood glucose by 40–50% in STZ-induced diabetic mice via α-amylase inhibition .
- STING Agonism : Brominated analogs (e.g., 6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide) activate STING pathways, inducing IFN-β in THP-1 cells .
Q. How can in vivo efficacy be evaluated for therapeutic potential?
Q. What computational tools validate binding interactions with targets like MAO-B?
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., benzodioxole stacking with Tyr398 in MAO-B) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups enhance MAO-B affinity) .
Q. How do structural analogs impact structure-activity relationships (SAR)?
Q. What strategies address poor pharmacokinetics in preclinical studies?
Q. Are there synergistic effects with existing therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
